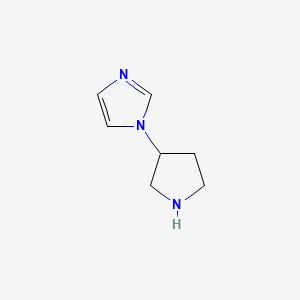

1-(Pyrrolidin-3-YL)-1H-imidazole

Übersicht

Beschreibung

“1-(Pyrrolidin-3-YL)-1H-imidazole” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine compounds involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The influence of steric factors on biological activity has been investigated, along with the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis

Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .Wissenschaftliche Forschungsanwendungen

Angiotensin II Receptor Antagonism

- Angiotensin II Receptor Antagonists : Compounds related to 1-(Pyrrolidin-3-YL)-1H-imidazole have been investigated for their role as angiotensin II receptor antagonists. These antagonists are crucial in regulating blood pressure and may have therapeutic potential in treating hypertension and related cardiovascular disorders. The paper by Bovy et al. (1993) discusses compounds that exhibited significant antagonistic activity, showing promise in controlling angiotensin-induced blood pressure increases (Bovy et al., 1993).

Cytoprotective Effects

- Cytoprotective Antiulcer Activity : The derivatives of 1-(Pyrrolidin-3-YL)-1H-imidazole have demonstrated cytoprotective effects. Ikeda et al. (1996, 1997) have synthesized and evaluated compounds for their ability to inhibit gastric lesions in rats, suggesting potential applications in treating gastric mucosal ulcers and improving gastrointestinal health (Ikeda et al., 1996); (Ikeda et al., 1997).

Gene Silencing

- Gene Silencing for Renal Diseases : Matsuda et al. (2006) explored pyrrole-imidazole (Py-Im) polyamides, related to 1-(Pyrrolidin-3-YL)-1H-imidazole, as gene-silencing agents. These compounds were studied for their potential to inhibit the expression of TGF-beta1, a gene implicated in progressive renal diseases. This research points to the therapeutic potential of these compounds in treating renal diseases and possibly other TGF-beta1-associated diseases (Matsuda et al., 2006).

Modulation of GABAA Receptors

- Modulation of GABAA Receptors : Grunwald et al. (2006) studied the anxiolytic properties of new series of imidazolones and pyrrolones, which are structurally related to 1-(Pyrrolidin-3-YL)-1H-imidazole. These compounds were tested for their potential to modulate the GABAA receptor response, providing insights into their possible use in treating anxiety-related disorders (Grunwald et al., 2006).

Pharmacokinetics

- Pharmacokinetic Properties : Raskatov et al. (2012) studied the pharmacokinetic properties of pyrrole-imidazole (Py-Im) polyamides, analyzing how their structure influences their distribution and toxicity in vivo. This research is crucial for understanding how these compounds behave in the body and how they can be optimized for therapeutic use (Raskatov et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-pyrrolidin-3-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-8-5-7(1)10-4-3-9-6-10/h3-4,6-8H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQNOBWFVDSYOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672422 | |

| Record name | 1-(Pyrrolidin-3-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyrrolidin-3-YL)-1H-imidazole | |

CAS RN |

64074-20-0 | |

| Record name | 1-(Pyrrolidin-3-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

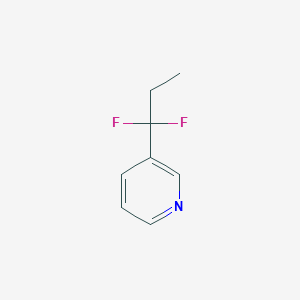

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B1390562.png)

![2,4-Dichloropyrido[3,4-D]pyrimidine](/img/structure/B1390563.png)